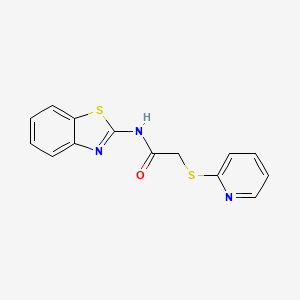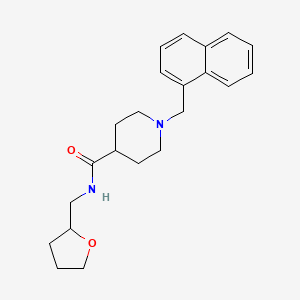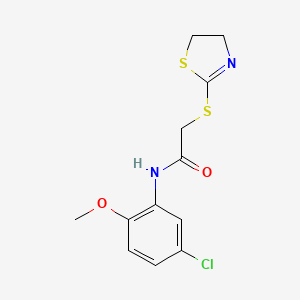
N-(1,3-benzothiazol-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring and a pyridine ring connected via a sulfanylacetamide linkage, which contributes to its diverse reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the reaction of 2-mercaptobenzothiazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The benzothiazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or pyridine rings.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and materials science.
Medicine: Preliminary studies suggest that the compound may possess therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, such as the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes and receptors, potentially modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
類似化合物との比較
N-(1,3-benzothiazol-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide can be compared with other compounds that feature benzothiazole and pyridine rings. Similar compounds include:
2-mercaptobenzothiazole: A precursor in the synthesis of the target compound, known for its use in rubber vulcanization.
2-chloropyridine: Another precursor, commonly used in organic synthesis.
Benzothiazole derivatives: A class of compounds with diverse applications in materials science, pharmaceuticals, and agrochemicals.
特性
分子式 |
C14H11N3OS2 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-yl)-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C14H11N3OS2/c18-12(9-19-13-7-3-4-8-15-13)17-14-16-10-5-1-2-6-11(10)20-14/h1-8H,9H2,(H,16,17,18) |
InChIキー |
KNUMHXUXAKPWLY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline](/img/structure/B12462354.png)
![3-{5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B12462358.png)
![2-[(phenylcarbamothioyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12462361.png)

![1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12462374.png)

![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12462383.png)

![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12462394.png)
![2-phenyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12462408.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B12462414.png)


![5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B12462436.png)
